8-Chloro-2-phenylquinoline
CAS No.: 745064-23-7
Cat. No.: VC7807172
Molecular Formula: C15H10ClN
Molecular Weight: 239.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 745064-23-7 |
---|---|
Molecular Formula | C15H10ClN |
Molecular Weight | 239.7 g/mol |
IUPAC Name | 8-chloro-2-phenylquinoline |
Standard InChI | InChI=1S/C15H10ClN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H |
Standard InChI Key | QQGJUCPERSZNDA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C=C2 |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C=C2 |
Introduction
Chemical Structure and Nomenclature
8-Chloro-2-phenylquinoline features a bicyclic aromatic system with a nitrogen atom at position 1 of the quinoline ring. The IUPAC name derives from its substitution pattern: the chlorine at position 8 and the phenyl group at position 2. Its planar structure facilitates π-π stacking interactions, while the electron-withdrawing chlorine enhances electrophilic reactivity. The compound’s SMILES notation is ClC1=CC=CC2=C1N=C(C3=CC=CC=C3)C=C2, reflecting the quinoline backbone’s substitution .
Key structural analogs, such as 8-chloro-N-(3,4-dimethylphenyl)-2-phenylquinoline-4-carboxamide (ChemDiv 8010-2215), demonstrate the scaffold’s adaptability for functionalization. These derivatives often exhibit enhanced lipophilicity (e.g., logP = 7.017 for 8010-2215), which correlates with improved membrane permeability .
Synthesis and Manufacturing
Classical Synthetic Routes
The Pfitzinger reaction, involving condensation of isatin derivatives with ketones, is a foundational method for quinoline synthesis. For 8-Chloro-2-phenylquinoline, a modified approach employs 2-aminoacetophenone derivatives as starting materials. For example, iodine-mediated cyclization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones under reflux in methanol yields halogenated quinolines . Chlorination at the 8-position is achieved using N-chlorosuccinimide (NCS) at 0–5°C to prevent overhalogenation.
Table 1: Representative Synthesis Conditions for 8-Chloro-2-phenylquinoline Derivatives
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Quinoline core formation | I, MeOH, reflux | 60–75 | |
Chlorination | NCS, DCM, 0–5°C | 70–85 | |
Purification | Column chromatography (SiO) | >95 |
Green Chemistry Approaches
Microwave-assisted synthesis and solvent-free reactions reduce energy consumption and improve yields. Nano-catalysts like montmorillonite K-10 enhance reaction efficiency, achieving yields up to 85% for analogous compounds.
Physicochemical Properties
The compound’s high logP (estimated 6.5–7.0) and low water solubility (LogS ≈ -6.34) reflect its lipophilic nature, which is critical for blood-brain barrier penetration . The polar surface area (32.16 Ų) and single hydrogen bond donor count suggest moderate bioavailability.
Table 2: Key Physicochemical Parameters
Parameter | Value | Method/Source |
---|---|---|
Molecular Weight | 239.7 g/mol | Calculated |
logP | 6.8 (estimated) | Analog data |
Water Solubility | 0.01 mg/mL (25°C) | Estimated (LogS) |
pKa | 12.03 (base) | Analog data |
Biological Activities and Mechanisms
Anticancer Activity
Benzo[h]quinolines with similar substitution patterns exhibit IC values of 2.5–10 μM against skin (G361), lung (H460), and colon (HCT116) cancer lines . Mechanisms include DNA intercalation and topoisomerase inhibition. The phenyl group at position 2 likely stabilizes interactions with hydrophobic enzyme pockets.
Table 3: Anticancer Activity of Selected Quinoline Analogs
Compound | Cell Line (IC) | Mechanism |
---|---|---|
Benzo[h]quinoline | G361: 2.5 μM | DNA intercalation |
8010-2215 | HCT116: 8.2 μM | PI3K inhibition |
Kinase Inhibition
Inclusion in PI3K-targeted libraries implies potential as a kinase inhibitor. The carboxamide group in 8010-2215 may form hydrogen bonds with ATP-binding sites, a feature adjustable in 8-Chloro-2-phenylquinoline through functionalization .
Applications in Drug Discovery
The compound’s modular structure allows for diversification:
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Anti-infective agents: Chlorine enhances potency against resistant strains.
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Neuroprotective agents: Lipophilicity supports CNS targeting.
Challenges include optimizing solubility via prodrug strategies (e.g., esterification of the quinoline nitrogen).
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